N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide
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Overview
Description
N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that features a pyridazinone moiety linked to a naphthalene carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyridazinone ring, followed by its attachment to a phenyl group and subsequent coupling with a naphthalene carboxamide. Key reagents used in these steps include acetic acid, sodium hydroxide, and various organic solvents such as tetrahydrofuran (THF) and dimethylacetamide .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and continuous flow systems to streamline the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Jones reagent, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Scientific Research Applications
N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. Computational studies have shown that the compound can bind to proteins and enzymes, affecting their activity . The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid
- N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile
Uniqueness
N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-25-21(26)12-11-20(24-25)17-7-4-8-19(14-17)23-22(27)18-10-9-15-5-2-3-6-16(15)13-18/h2-14H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVYUGCLGSIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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